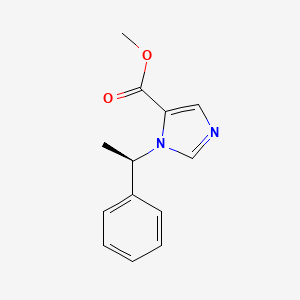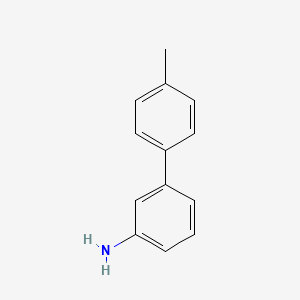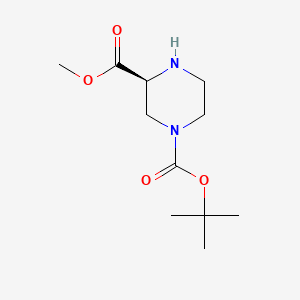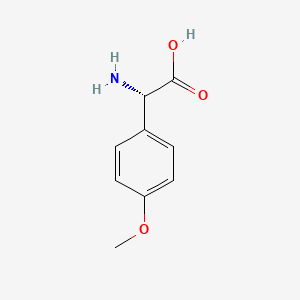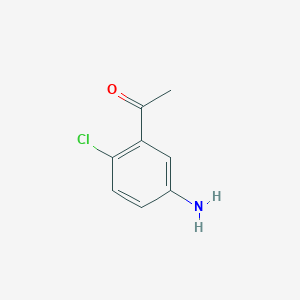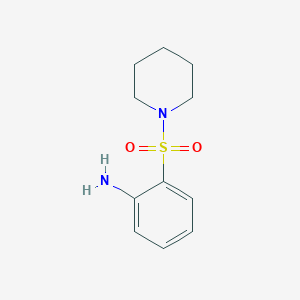
2-(Piperidin-1-ylsulfonyl)aniline
Übersicht
Beschreibung
“2-(Piperidin-1-ylsulfonyl)aniline” is a chemical compound . It is also known as "1-[(2-Aminophenyl)sulfonyl]piperidine" . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of “2-(Piperidin-1-ylsulfonyl)aniline” involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with chloroacetyl chloride in DMF at room temperature . This reaction results in the formation of the corresponding chloroacetamide derivatives in excellent yields .
Molecular Structure Analysis
The molecular formula of “2-(Piperidin-1-ylsulfonyl)aniline” is C11H16N2O2S . Its molecular weight is 240.32 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “2-(Piperidin-1-ylsulfonyl)aniline” are complex and involve multiple steps. For instance, the reaction of 2-chloro-N-arylacetamides with sulfonamide derivatives leads to the formation of various N-aryl-2-(4-(piperidin-1-ylsulfonyl)phenylamino)-acetamides .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Piperidine derivatives have been studied for their antimicrobial properties. Compounds containing sulfonamide moieties, similar to “2-(Piperidin-1-ylsulfonyl)aniline”, have shown effectiveness against various microbial strains. They are often assessed for their ability to inhibit bacterial growth and treat infections .
Anticancer Activity
These compounds have also been evaluated for their cytotoxic activity against cancer cell lines, such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7). The presence of the sulfonamide group can contribute to this activity by inhibiting enzymes critical for cell proliferation .
Drug Synthesis
Piperidine derivatives play a significant role in the synthesis of drugs. They can serve as intermediates in the production of biologically active substances, such as enzyme inhibitors used in treating diseases associated with cortisol abnormalities .
Antioxidant Properties
Some piperidine-based compounds exhibit powerful antioxidant action due to their capability of hindering or suppressing free radicals. This property is beneficial in preventing oxidative stress-related damage in biological systems .
Enzyme Inhibition
Sulfonamide conjugated with acetamide fragments, which may include “2-(Piperidin-1-ylsulfonyl)aniline”, can inhibit dihydrofolate reductase (DHFR). This enzyme inhibition is a prominent mechanism through which these derivatives exhibit antimicrobial and antitumor activities .
Chemical Research
In chemical research, piperidine derivatives are used for the functionalization of unsaturated intermediates, which is a crucial step in various synthetic pathways. They can facilitate one-pot reactions that streamline complex chemical processes .
Zukünftige Richtungen
The future directions in the research of “2-(Piperidin-1-ylsulfonyl)aniline” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . These compounds play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals .
Wirkmechanismus
Target of Action
The primary target of 2-(Piperidin-1-ylsulfonyl)aniline is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and several amino acids, making it a key player in cell growth and division .
Mode of Action
2-(Piperidin-1-ylsulfonyl)aniline interacts with DHFR by binding to its active sites . This binding inhibits the function of DHFR, thereby disrupting the synthesis of nucleotides and certain amino acids . This disruption can lead to the inhibition of cell growth and division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
By inhibiting DHFR, 2-(Piperidin-1-ylsulfonyl)aniline affects the folate pathway, which is responsible for the synthesis of purine nucleotides, thymidine, and several amino acids . The downstream effects of this disruption can include cell cycle arrest, particularly in the G1 phase .
Result of Action
The molecular and cellular effects of 2-(Piperidin-1-ylsulfonyl)aniline’s action primarily involve the inhibition of cell growth and division . This is achieved through the disruption of nucleotide and amino acid synthesis, leading to cell cycle arrest . These effects can be particularly potent against rapidly dividing cells, such as those found in tumors .
Eigenschaften
IUPAC Name |
2-piperidin-1-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGLFBQSMMSXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360616 | |
| Record name | 2-(piperidin-1-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-ylsulfonyl)aniline | |
CAS RN |
436095-30-6 | |
| Record name | 2-(1-Piperidinylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436095-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(piperidin-1-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

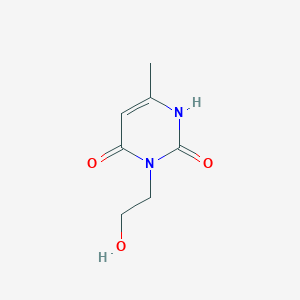
![Methyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1586178.png)
